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Compound of Interest

Compound Name: Hexazinone-d6

Cat. No.: B1449090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexazinone-d6, a deuterated

stable isotope-labeled internal standard for the herbicide Hexazinone. This document is

intended for researchers and scientists in analytical chemistry, environmental science, and drug

development who require detailed technical information for their work.

Chemical and Physical Properties
Hexazinone-d6 is the deuterium-labeled form of Hexazinone, a broad-spectrum triazine

herbicide. The six deuterium atoms are located on the dimethylamino group, providing a

distinct mass shift for use in mass spectrometry-based analytical methods. Its physical and

chemical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 1219804-22-4 [1][2]

Molecular Formula C₁₂H₁₄D₆N₄O₂ [3]

Molecular Weight 258.35 g/mol [3]

Synonyms

Hexazinone D6 (N,N-dimethyl

D6), 6-

[Bis(trideuteriomethyl)amino]-3

-cyclohexyl-1-methyl-1,3,5-

triazine-2,4-dione

Appearance
White to off-white

solid/crystalline powder

Melting Point 96 - 98 °C

Isotopic Enrichment ≥98 atom % D

Storage Conditions
Hygroscopic, -20°C Freezer,

Under inert atmosphere

Unlabeled CAS Number 51235-04-2

Applications
Hexazinone-d6 is primarily used as an internal standard in analytical chemistry for the

quantification of Hexazinone in various matrices, such as environmental samples (soil, water)

and agricultural products. Its use in isotope dilution mass spectrometry (IDMS) allows for

accurate and precise measurements by correcting for matrix effects and variations in sample

preparation and instrument response.

Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) for the
Analysis of Hexazinone in Water Samples
This protocol describes a general procedure for the determination of Hexazinone in water

samples using Hexazinone-d6 as an internal standard with Liquid Chromatography-Tandem
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Mass Spectrometry (LC-MS/MS).

3.1.1 Materials and Reagents

Hexazinone-d6 (CAS: 1219804-22-4)

Hexazinone analytical standard (CAS: 51235-04-2)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.1.2 Sample Preparation

Collect water samples in clean, pre-rinsed glass bottles.

To a 100 mL water sample, add a known amount of Hexazinone-d6 solution in methanol to

achieve a final concentration of, for example, 10 ng/mL.

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure

water.

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

Wash the cartridge with 5 mL of ultrapure water.

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

Elute the analytes with 5 mL of acetonitrile.

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
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3.1.3 LC-MS/MS Conditions

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance

Liquid Chromatography (UHPLC) system.

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient to ensure separation from matrix interferences. For example: 0-

1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min,

10% B.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

MS System: Triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Multiple Reaction Monitoring (MRM) Transitions:

Hexazinone: Precursor ion (m/z) -> Product ion (m/z)

Hexazinone-d6: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions

should be optimized in-house based on the instrument used.)

3.1.4 Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Hexazinone to the

peak area of the Hexazinone-d6 against the concentration of the Hexazinone standards. The

concentration of Hexazinone in the samples is then determined from this calibration curve.

Workflow for Isotope Dilution Analysis
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Caption: General workflow for the quantification of Hexazinone using Hexazinone-d6 by

isotope dilution LC-MS/MS.

Mechanism of Action of Hexazinone
Hexazinone is a systemic herbicide that inhibits photosynthesis in susceptible plants. It is

absorbed by the roots and leaves and translocated to the chloroplasts. In the chloroplasts,

Hexazinone binds to the D1 quinone-binding protein in Photosystem II (PSII) of the

photosynthetic electron transport chain. This binding blocks the flow of electrons from quinone

A (QA) to quinone B (QB), thereby interrupting the photosynthetic process. The blockage of

electron transport leads to the production of reactive oxygen species, which cause lipid

peroxidation and membrane damage, ultimately leading to cell death.
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Caption: Mechanism of Hexazinone action via inhibition of the photosynthetic electron transport

chain at Photosystem II.
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Synthesis
A plausible synthetic route for Hexazinone-d6 involves the reaction of an appropriate precursor

with deuterated dimethylamine. The synthesis of the unlabeled Hexazinone typically involves

the reaction of 3-cyclohexyl-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione with a

methylating agent. For the deuterated analog, a similar strategy would be employed using a

deuterated reagent.

A potential synthetic pathway could involve the reaction of 6-chloro-3-cyclohexyl-1-methyl-

1,3,5-triazine-2,4(1H,3H)-dione with deuterated dimethylamine (CD₃)₂NH.

Disclaimer: This is a proposed synthetic route. A detailed, validated synthesis protocol for

Hexazinone-d6 is not publicly available and may be proprietary. Researchers should consult

specialized chemical synthesis literature or suppliers for detailed procedures.

Spectroscopic Data
Specific spectroscopic data (NMR, IR) for Hexazinone-d6 should be provided by the supplier

on the Certificate of Analysis. The expected mass spectrum would show a molecular ion peak

at m/z 259 [M+H]⁺, shifted by +6 Da compared to the unlabeled Hexazinone (m/z 253 [M+H]⁺).

The fragmentation pattern in MS/MS would also show corresponding mass shifts for fragments

containing the dimethylamino-d6 moiety.

Safety Information
Hexazinone-d6 should be handled by trained professionals in a laboratory setting. The safety

precautions for the unlabeled Hexazinone should be followed.

Hazard Statement Description

H302 Harmful if swallowed

H319 Causes serious eye irritation

Users should consult the Safety Data Sheet (SDS) provided by the supplier for complete safety

and handling information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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